N-(3-Fluoranthyl)maleimide
Overview
Description
N-(3-Fluoranthyl)maleimide is a complex organic compound with the molecular formula C20H11NO2 This compound is characterized by the presence of a pyrrole ring fused with a fluoranthene moiety
Mechanism of Action
Target of Action
The primary target of N-(3-Fluoranthyl)maleimide is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .
Mode of Action
This compound acts as a thiol fluorescent probe . It interacts with its targets (thiol groups) by forming a covalent bond, which results in a change in the fluorescence properties of the molecule . This allows for the study of time-dependent processes of biopolymers .
Pharmacokinetics
It’s soluble in dmso , which suggests it could be well-absorbed and distributed in biological systems where DMSO is used as a solvent.
Result of Action
The result of this compound’s action is the ability to study the time-dependent processes of biopolymers . By binding to thiol groups and changing fluorescence properties, it allows researchers to track and study these processes in real-time .
Biochemical Analysis
Biochemical Properties
1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mesenchymal stem cells, inducing the generation of functional endothelial cells . This interaction is crucial for facilitating rapid endothelialization after vascular injury. The compound’s ability to induce specific cellular responses highlights its potential in therapeutic applications.
Cellular Effects
The effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce the expression of endothelial markers such as CD31 in mesenchymal stem cells . This induction is essential for the differentiation of these stem cells into functional endothelial cells, which play a vital role in vascular repair and regeneration.
Molecular Mechanism
At the molecular level, 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- exerts its effects through specific binding interactions with biomolecules. It has been found to facilitate the endothelial cell differentiation of mesenchymal stem cells by inducing the expression of endothelial markers . This process involves the activation of specific signaling pathways that promote the differentiation and function of these cells. Additionally, the compound may act as an enzyme inhibitor or activator, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained endothelialization and vascular repair . The stability of the compound under various conditions needs to be thoroughly investigated to understand its long-term efficacy.
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- vary with different dosages in animal models. At low doses, the compound has been shown to promote endothelial cell differentiation and vascular repair without significant adverse effects . At higher doses, there may be potential toxic or adverse effects that need to be carefully monitored. Understanding the dosage thresholds is essential for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoranthyl)maleimide typically involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. This reaction results in the formation of 1H-pyrrole-2,5-dione derivatives, independent of the reaction conditions. The process is usually carried out under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoranthyl)maleimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
N-(3-Fluoranthyl)maleimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of vascular diseases.
Industry: It is used in the production of specialized materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Vinyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione structure but with a vinyl group instead of a fluoranthene moiety.
Maleimide: Another compound with a pyrrole-2,5-dione structure, commonly used in various chemical reactions.
Uniqueness
N-(3-Fluoranthyl)maleimide is unique due to the presence of the fluoranthene moiety, which imparts distinct chemical properties and potential applications. Its ability to induce endothelial cell differentiation sets it apart from other similar compounds.
Properties
IUPAC Name |
1-fluoranthen-3-ylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUISHUGHCOJZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069397 | |
Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60354-76-9 | |
Record name | 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60354-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluoranthyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060354769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does FAM's interaction with muscle proteins provide insights into muscle contraction?
A1: FAM specifically binds to thiol groups, which are abundant in cysteine residues found in proteins. In muscle cells, FAM primarily labels myosin heavy chains, a key component of the contractile machinery. [] This labeling allows researchers to track the conformational changes of myosin during muscle contraction by observing changes in FAM's fluorescence spectrum. [] For example, a blue shift in the emission spectrum is observed during the transition from a muscle's rigor state (no ATP) to a relaxed or contracted state (presence of ATP), indicating a change in the environment surrounding the FAM-labeled myosin. []
Q2: What are the advantages of using FAM over other fluorescent probes for studying muscle contraction?
A2: FAM possesses a medium fluorescence lifetime (approximately 20 nanoseconds), which makes it suitable for studying time-dependent processes like muscle contraction. [] Additionally, studies comparing FAM with another probe, ANM (N-(1-anilinonaphthyl-4)maleimide), confirmed that the observed fluorescence changes were not artifacts of muscle fiber movement, validating FAM's reliability in such applications. []
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